Tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate
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Description
Tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Quinoline derivatives, including those related to the compound of interest, have been extensively studied for their synthesis and reactivity. For example, a study presented a metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources, showcasing a method for preparing quinoxaline-3-carbonyl compounds. This research highlights the versatility of quinoline derivatives in synthesizing bioactive natural products and synthetic drugs under mild conditions (Xie et al., 2019). Another study explored the one-pot synthesis of 2-t-butyl-phenoxymethyl-3-quinolinic acids, demonstrating the potential of quinoline derivatives in creating complex molecules through intramolecular Friedel-Crafts acylation (Gao Wen-tao).
Photocatalytic Applications
Quinoline derivatives have also been investigated for their photocatalytic applications. A study on the synthesis and photochemistry of two quinoline analogs of the perimidinespirohexadienone family revealed insights into their photochromic properties, indicating the potential for such compounds in the development of new photoresponsive materials (Moerdyk et al., 2009).
Ligand Design for Catalysis
Research on quinoline derivatives extends into their use as ligands in catalysis. For instance, the synthesis of phosphonito,N and phosphito,N ligands based on quinolines and their application in rhodium(I), palladium(II), and platinum(II) complexes showcase the utility of quinoline-based ligands in transition metal catalysis (Franciò et al., 2002).
New Synthetic Methodologies
Quinoline derivatives are pivotal in developing new synthetic methodologies. A novel study utilized tert-butyl nitrite as a metal-free reagent for initiating sp3 C–H functionalization of glycine esters to synthesize quinoline-2-carboxylate esters, showcasing a metal-free approach to C–H bond activation (Liu et al., 2018).
Properties
IUPAC Name |
tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(17)16-9-5-6-10-11(16)7-4-8-12(10)21(15,18)19/h4,7-8H,5-6,9H2,1-3H3,(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEKSOOQVIQVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.